![molecular formula C32H35NO5 B14409509 4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 86849-25-4](/img/structure/B14409509.png)
4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
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Overview
Description
4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is an organic compound with the molecular formula C32H35NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate typically involves esterification reactions. One common method includes the reaction of 4-decylphenol with 4-cyanobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel materials with specific properties, such as liquid crystals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Decylphenyl 4-benz-yloxy-3-methyl-benzoate: Similar in structure but with different substituents on the benzene ring.
4-Decylphenyl 4-[(4-methoxybenzoyl)oxy]-3-methoxybenzoate: Another similar compound with a methoxy group instead of a cyano group.
Uniqueness
4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is unique due to the presence of both a cyano group and a methoxy group, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
86849-25-4 |
---|---|
Molecular Formula |
C32H35NO5 |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(4-decylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C32H35NO5/c1-3-4-5-6-7-8-9-10-11-24-14-19-28(20-15-24)37-32(35)27-18-21-29(30(22-27)36-2)38-31(34)26-16-12-25(23-33)13-17-26/h12-22H,3-11H2,1-2H3 |
InChI Key |
XIGLCULMRRUHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC |
Origin of Product |
United States |
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